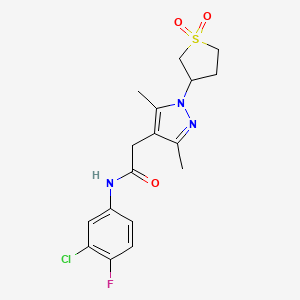
N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H19ClFN3O3S and its molecular weight is 399.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a pyrazole core, which is known for its diverse pharmacological properties. The presence of halogen substituents (chlorine and fluorine) and a dioxo-tetrahydrothiophene moiety enhances its potential biological activity.
Synthesis
The synthesis of this compound involves multiple steps typically starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as refluxing in organic solvents and using coupling agents to facilitate reactions.
Anticancer Properties
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including:
- Cervical Cancer : IC50 values indicate potent cytotoxicity against cervical cancer cells.
- Colon Cancer : Specific derivatives demonstrate higher efficacy compared to standard chemotherapeutics like 5-FU .
Antimicrobial Activity
Compounds containing the pyrazole moiety are also noted for their antimicrobial properties. Studies have shown effectiveness against:
- Bacterial Strains : Inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Fungal Infections : Some derivatives exhibited antifungal activity comparable to established antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory potential of similar pyrazole compounds has been documented. Mechanistic studies suggest that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The biological activity of this compound can be attributed to:
- Electrophilic Substitution : The presence of electron-withdrawing groups enhances nucleophilicity at specific positions on the pyrazole ring.
- Targeting Enzymatic Pathways : Similar compounds have been shown to interact with key enzymes involved in cancer progression and inflammation .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
科学研究应用
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of specific substituents, such as halogens in the phenyl ring, enhances their efficacy by promoting hydrophobic interactions with target proteins involved in cancer progression .
Mechanism of Action
The anticancer activity is often attributed to the inhibition of key signaling pathways. For example, compounds similar to N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide have been shown to inhibit the MEK/ERK pathway, which is crucial for cell proliferation and survival . The compound's ability to interact with caspases further suggests its role in promoting apoptosis in cancer cells .
Anti-inflammatory Properties
Compounds containing pyrazole moieties have been recognized for their anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This property makes them promising candidates for developing new anti-inflammatory drugs .
Neurological Applications
There is growing interest in the neuroprotective effects of pyrazole-based compounds. Some studies have reported that these compounds can modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models. The structural features of this compound may contribute to its potential effectiveness in treating mood disorders .
Synthesis and Structural Variability
The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity. For instance, changing substituents on the pyrazole ring or modifying the acetamide group can lead to derivatives with improved potency and selectivity against specific biological targets .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of pyrazole derivatives against MCF7 cells, a compound structurally similar to this compound demonstrated an IC50 value of 39.70 µM, indicating significant cytotoxicity .
Case Study 2: Anti-inflammatory Effects
Another investigation into the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could reduce TNF-alpha levels by up to 50% in vitro, suggesting their utility in treating inflammatory conditions .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c1-10-14(8-17(23)20-12-3-4-16(19)15(18)7-12)11(2)22(21-10)13-5-6-26(24,25)9-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOUOOPAYWDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













